![molecular formula C27H26N2O4 B2796295 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide CAS No. 851403-41-3](/img/no-structure.png)

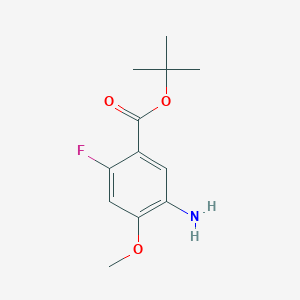

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product .Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes information on the type of bonds (covalent, ionic, etc.) present and the shape of the molecule.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions under which the reaction takes place, and the mechanism of the reaction .Applications De Recherche Scientifique

Biologically Active Quinoline and Quinazoline Alkaloids

Quinoline and quinazoline alkaloids have been the focus of extensive research due to their wide range of biological activities. These compounds, including natural and synthetic analogs, exhibit significant antitumor, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. Their diverse biological activities have made them a valuable source for the development of new therapeutic agents. The research into these alkaloids has provided new clues and possibilities for drug discovery and development, highlighting their potential in medicinal chemistry and pharmacology (Shang et al., 2018).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of various quinoline and quinazoline derivatives have demonstrated their potential in addressing microbial infections. A study on the synthesis and pharmacological evaluation of certain derivatives showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential application in developing new antimicrobial agents (Kumar et al., 2020).

Hexaazatriphenylene (HAT) Derivatives

HAT derivatives, including those related to quinoxaline structures, have shown promise in various applications, from semiconductors to sensors and liquid crystals. The versatility of these compounds in organic materials and nanoscience further underscores the potential of quinoline and quinazoline derivatives in scientific research (Segura et al., 2015).

Quinoxaline Derivatives

Quinoxaline derivatives, related to quinoline and quinazoline, have shown a broad range of applications, particularly in biomedical fields. Their ability to combat microbial infections, along with potential chronic and metabolic disease treatments, highlights their importance in medicinal chemistry (Pereira et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid with 2-aminoethyl diphenylacetate, followed by N-alkylation and acetylation.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid", "2-aminoethyl diphenylacetate", "Sodium hydride", "Bromomethyl acetate", "Acetic anhydride", "Dimethylformamide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 5,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid (1.0 g) and 2-aminoethyl diphenylacetate (1.2 g) in dry dimethylformamide (10 mL) and cool the solution to 0°C.", "Step 2: Add sodium hydride (0.2 g) to the solution and stir for 30 minutes at 0°C.", "Step 3: Add bromomethyl acetate (1.0 g) to the solution and stir for 2 hours at room temperature.", "Step 4: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 5: Filter the precipitate and wash with methanol.", "Step 6: Dissolve the crude product in chloroform (10 mL) and add acetic anhydride (1.0 mL).", "Step 7: Stir the solution for 2 hours at room temperature.", "Step 8: Quench the reaction by adding water (10 mL) and stir for 30 minutes.", "Step 9: Extract the product with chloroform (3 x 10 mL) and dry over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent under reduced pressure to obtain the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide." ] } | |

Numéro CAS |

851403-41-3 |

Nom du produit |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

Formule moléculaire |

C27H26N2O4 |

Poids moléculaire |

442.515 |

Nom IUPAC |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-diphenylacetamide |

InChI |

InChI=1S/C27H26N2O4/c1-32-22-13-14-23(33-2)25-21(22)17-20(26(30)29-25)15-16-28-27(31)24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,24H,15-16H2,1-2H3,(H,28,31)(H,29,30) |

Clé InChI |

WTIOLXMTXLPQEJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)

![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)

amine](/img/structure/B2796227.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2796232.png)